Cas no 2010222-00-9 (Thiophene, 3-[1-(chloromethyl)cyclopropyl]tetrahydro-)
![Thiophene, 3-[1-(chloromethyl)cyclopropyl]tetrahydro- structure](https://ja.kuujia.com/scimg/cas/2010222-00-9x500.png)
Thiophene, 3-[1-(chloromethyl)cyclopropyl]tetrahydro- 化学的及び物理的性質
名前と識別子
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- Thiophene, 3-[1-(chloromethyl)cyclopropyl]tetrahydro-
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- インチ: 1S/C8H13ClS/c9-6-8(2-3-8)7-1-4-10-5-7/h7H,1-6H2
- InChIKey: LISXCERYKBOTHN-UHFFFAOYSA-N
- ほほえんだ: C1SCCC1C1(CCl)CC1
Thiophene, 3-[1-(chloromethyl)cyclopropyl]tetrahydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-678209-0.1g |
3-[1-(chloromethyl)cyclopropyl]thiolane |
2010222-00-9 | 0.1g |
$1371.0 | 2023-05-29 | ||
Enamine | EN300-678209-0.5g |
3-[1-(chloromethyl)cyclopropyl]thiolane |
2010222-00-9 | 0.5g |
$1495.0 | 2023-05-29 | ||
Enamine | EN300-678209-1.0g |
3-[1-(chloromethyl)cyclopropyl]thiolane |
2010222-00-9 | 1g |
$1557.0 | 2023-05-29 | ||
Enamine | EN300-678209-10.0g |
3-[1-(chloromethyl)cyclopropyl]thiolane |
2010222-00-9 | 10g |
$6697.0 | 2023-05-29 | ||
Enamine | EN300-678209-2.5g |
3-[1-(chloromethyl)cyclopropyl]thiolane |
2010222-00-9 | 2.5g |
$3051.0 | 2023-05-29 | ||
Enamine | EN300-678209-0.25g |
3-[1-(chloromethyl)cyclopropyl]thiolane |
2010222-00-9 | 0.25g |
$1432.0 | 2023-05-29 | ||
Enamine | EN300-678209-5.0g |
3-[1-(chloromethyl)cyclopropyl]thiolane |
2010222-00-9 | 5g |
$4517.0 | 2023-05-29 | ||
Enamine | EN300-678209-0.05g |
3-[1-(chloromethyl)cyclopropyl]thiolane |
2010222-00-9 | 0.05g |
$1308.0 | 2023-05-29 |
Thiophene, 3-[1-(chloromethyl)cyclopropyl]tetrahydro- 関連文献
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
Thiophene, 3-[1-(chloromethyl)cyclopropyl]tetrahydro-に関する追加情報
Thiophene, 3-[1-(chloromethyl)cyclopropyl]tetrahydro- (CAS No. 2010222-00-9): A Comprehensive Overview
Thiophene, 3-[1-(chloromethyl)cyclopropyl]tetrahydro-, identified by its CAS number 2010222-00-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound features a unique structural framework that has garnered considerable attention due to its potential applications in drug development and material science. The presence of both thiophene and cyclopropyl moieties, coupled with a chloromethyl substituent, endows this molecule with distinct chemical properties that make it a valuable candidate for further exploration.
The structural composition of Thiophene, 3-[1-(chloromethyl)cyclopropyl]tetrahydro- is characterized by a tetrahydrothiophene ring system, which is a derivative of thiophene with a fully saturated sulfur-containing heterocycle. This modification enhances the compound's stability while retaining its inherent reactivity. The introduction of the cyclopropyl group at the 3-position and the chloromethyl substituent at the 1-position introduces additional reactive sites, making it a versatile intermediate in synthetic chemistry.
In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. Studies have demonstrated that these compounds exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of atoms in Thiophene, 3-[1-(chloromethyl)cyclopropyl]tetrahydro- may contribute to its unique pharmacological profile, making it a promising scaffold for designing novel therapeutic agents.
The synthesis of Thiophene, 3-[1-(chloromethyl)cyclopropyl]tetrahydro- involves multi-step organic reactions that require precise control over reaction conditions. The chloromethyl group, in particular, is a key functional handle that allows for further derivatization through nucleophilic addition reactions. This reactivity has been exploited in various synthetic pathways to introduce additional functional groups or to link the compound to other molecular fragments.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting expensive experimental trials. Molecular modeling studies on Thiophene, 3-[1-(chloromethyl)cyclopropyl]tetrahydro- have suggested potential interactions with various biological targets, including enzymes and receptors involved in disease pathways. These predictions provide valuable insights into the compound's pharmacological potential and guide the design of more effective derivatives.
The pharmaceutical industry has shown particular interest in thiophene derivatives due to their favorable pharmacokinetic properties. These compounds often exhibit good solubility in both water and lipids, which is crucial for their absorption and distribution within the body. Additionally, their stability under physiological conditions makes them suitable for formulation into various drug delivery systems.
In material science, thiophene derivatives have found applications as monomers or intermediates in the synthesis of polymers with specialized properties. For instance, conductive polymers based on thiophene units are used in organic electronics due to their ability to conduct electricity while maintaining flexibility. The incorporation of functional groups like chloromethyl into these polymers can enhance their reactivity and compatibility with other materials.
The environmental impact of synthesizing and using Thiophene, 3-[1-(chloromethyl)cyclopropyl]tetrahydro- is also an important consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic methods and solvent-free reactions are among the strategies being explored to make the production process more sustainable.
The future prospects for Thiophene, 3-[1-(chloromethyl)cyclopropyl]tetrahydro- are promising, with ongoing research aimed at uncovering new applications and optimizing its synthesis. Collaborative efforts between academia and industry are likely to drive innovation in this field, leading to the development of novel drugs and advanced materials based on this versatile compound.
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